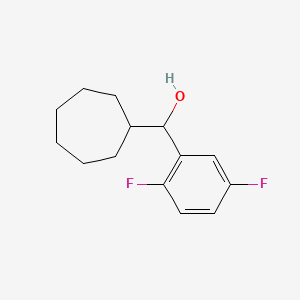

Cycloheptyl (2,5-difluorophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cycloheptyl (2,5-difluorophenyl)methanol is an organic compound with the molecular formula C14H18F2O It is characterized by a cycloheptyl group attached to a methanol moiety, which is further substituted with two fluorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2,5-difluorophenyl)methanol typically involves the reaction of cycloheptanone with 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Hydrogenolysis of the Benzyl Alcohol Moiety

The benzylic alcohol group can undergo hydrogenolysis under catalytic hydrogenation conditions. For example:

| Reaction Conditions | Products | References |

|---|---|---|

| H₂ (50–100 psi), Pd/C (10% wt), EtOH, 25°C | Cycloheptyl(2,5-difluorophenyl)methane + H₂O | , |

This reaction proceeds via cleavage of the C–OH bond, yielding the corresponding hydrocarbon. The fluorine substituents mildly deactivate the ring but do not prevent hydrogenolysis.

Electrophilic Aromatic Substitution (EAS)

The 2,5-difluorophenyl ring can undergo EAS, though reactivity is reduced compared to non-fluorinated arenes. Fluorine directs incoming electrophiles to the meta and para positions relative to existing substituents.

Note : Steric hindrance from the cycloheptyl group may further suppress EAS reactivity.

Oxidation to Ketone

The secondary alcohol can be oxidized to a ketone under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, 60°C | Cycloheptyl(2,5-difluorophenyl)ketone | , |

| PCC | CH₂Cl₂, 25°C | Same as above | , |

Oxidation is feasible but may require extended reaction times due to electron withdrawal by fluorine.

Nucleophilic Substitution at the Aromatic Ring

The fluorine atoms can participate in nucleophilic aromatic substitution (NAS) under harsh conditions:

| Nucleophile | Conditions | Product | References |

|---|---|---|---|

| NH₃ (g) | Cu catalyst, 200°C, 50 bar | 2-Amino-5-fluorophenyl derivative | , |

| NaOH | 300°C, H₂O | 2-Hydroxy-5-fluorophenyl derivative |

Limitation : NAS is less favored here compared to non-fluorinated analogs due to reduced ring activation.

Esterification and Ether Formation

The alcohol group can be functionalized via standard alcohol reactions:

| Reaction | Reagents | Product | References |

|---|---|---|---|

| Acetylation | AcCl, pyridine, 0°C → 25°C | Cycloheptyl(2,5-difluorophenyl)methyl acetate | , |

| Mitsunobu Reaction | DIAD, PPh₃, ROH | Cycloheptyl(2,5-difluorophenyl)methyl ether | , |

Ether formation is efficient under Mitsunobu conditions, avoiding acidic environments that could destabilize the fluorine substituents.

Radical Reactions

The benzylic C–H bond adjacent to the alcohol may undergo radical abstraction, enabling coupling or functionalization:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| HAT (Hydrogen Atom Transfer) | DTBP, Fe(III) catalyst, CH₃CN | Cross-coupled products via radical intermediates | , |

Radical pathways are less explored but feasible under photoredox or transition-metal catalysis .

Key Findings and Trends

-

Steric Effects : The cycloheptyl group impedes reactions at the benzylic position (e.g., SN2 substitutions).

-

Electronic Effects : Fluorine atoms reduce ring reactivity in EAS but enhance stability against oxidative degradation.

-

Functionalization Potential : The alcohol group serves as a versatile handle for derivatization (esters, ethers, ketones).

For experimental validation, consult primary literature on fluorinated benzyl alcohols and hydrogenolysis mechanisms .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antidiabetic Agents

Cycloheptyl (2,5-difluorophenyl)methanol has been investigated for its potential as an antidiabetic agent. Research indicates that compounds with similar structures can enhance insulin sensitivity and exhibit hypoglycemic effects. For instance, derivatives of cycloheptyl compounds have shown promise in treating type 2 diabetes by modulating glucose metabolism and improving insulin signaling pathways .

1.2 Antimicrobial Properties

Studies have identified cycloheptyl derivatives as effective against various pathogens. In particular, the presence of difluorophenyl groups enhances the antimicrobial activity of the compounds. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Material Science Applications

2.1 Liquid Crystal Displays

this compound is explored in the formulation of nematic liquid crystal compositions. These materials are crucial for active matrix displays due to their high voltage holding ratio and low-temperature performance. The compound's unique structural properties contribute to the stability and efficiency of liquid crystal displays (LCDs) .

2.2 Polymer Additives

The compound's characteristics make it suitable as an additive in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polymer matrices can improve resistance to environmental degradation and mechanical stress, making it valuable in the production of durable materials .

Synthetic Applications

3.1 Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, to produce more complex organic molecules. Its reactivity profile is beneficial for synthesizing pharmaceuticals and agrochemicals .

3.2 Catalytic Processes

The compound has potential roles as a catalyst or catalyst precursor in organic reactions, particularly in asymmetric synthesis where chirality is essential. Its ability to facilitate specific reaction pathways can lead to higher yields and selectivity in producing desired products .

Case Studies

Wirkmechanismus

The mechanism of action of Cycloheptyl (2,5-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cycloheptyl (2,4-difluorophenyl)methanol

- Cycloheptyl (3,5-difluorophenyl)methanol

- Cycloheptyl (2,5-dichlorophenyl)methanol

Uniqueness

Cycloheptyl (2,5-difluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.

Biologische Aktivität

Cycloheptyl (2,5-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl ring attached to a 2,5-difluorophenyl group. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and influence its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H17F2O |

| Molecular Weight | 240.29 g/mol |

| Structural Features | Seven-membered ring, two fluorine substituents |

1. Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains using methods such as the agar well diffusion method.

- Case Study : A study investigated the antibacterial activity of structurally related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating significant potency comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.

- Research Findings : In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating strong anticancer activity . Another study highlighted that the treatment of human leukemia cell lines with related compounds resulted in significant apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine substituents enhance the compound's binding affinity to enzymes and receptors involved in metabolic pathways.

- Binding Affinity : Preliminary interaction studies suggest that this compound may modulate the activity of certain enzymes or receptors, leading to alterations in metabolic processes that are crucial for therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| Cyclohexyl (3,5-difluorophenyl)methanol | C13H16F2O | 226.26 g/mol | Lower molecular weight; different cyclic structure |

| Cycloheptyl (3-fluorophenyl)methanol | C14H19FO | 230.30 g/mol | Contains only one fluorine atom |

| Cyclopentyl (3,5-difluorophenyl)methanol | C12H14F2O | 226.24 g/mol | Smaller cyclic structure; similar functional groups |

Eigenschaften

IUPAC Name |

cycloheptyl-(2,5-difluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O/c15-11-7-8-13(16)12(9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKPIYQJZQBKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.